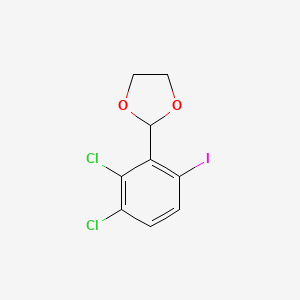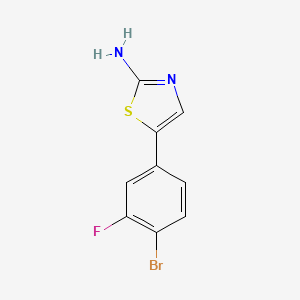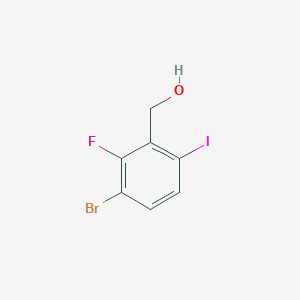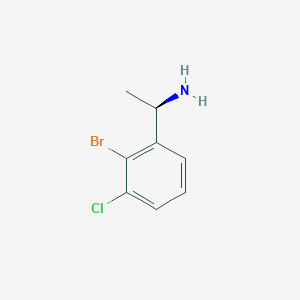
(R)-1-(2-Bromo-3-chlorophenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Bromo-3-chlorophenyl)ethanamine is a chiral amine compound characterized by the presence of a bromine and chlorine atom on a phenyl ring, and an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-3-chlorophenyl)ethanamine typically involves the following steps:
Bromination and Chlorination: The starting material, 2-phenylethanamine, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 3 positions of the phenyl ring, respectively.
Resolution of Enantiomers: The racemic mixture of 1-(2-Bromo-3-chlorophenyl)ethanamine is resolved into its enantiomers using chiral resolution techniques such as chiral chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production of ®-1-(2-Bromo-3-chlorophenyl)ethanamine may involve large-scale bromination and chlorination reactions followed by enantiomeric resolution. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: ®-1-(2-Bromo-3-chlorophenyl)ethanamine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The ethanamine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include substituted ethanamines or phenyl derivatives.
Oxidation Products: Imines or nitriles.
Reduction Products: Secondary amines or fully reduced ethanamines.
Wissenschaftliche Forschungsanwendungen
®-1-(2-Bromo-3-chlorophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of ®-1-(2-Bromo-3-chlorophenyl)ethanamine involves its interaction with specific molecular targets such as receptors or enzymes. The presence of the bromine and chlorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The ethanamine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Bromo-3-chlorophenyl)ethanamine: The racemic mixture of the compound.
1-(2-Bromo-4-chlorophenyl)ethanamine: A positional isomer with the chlorine atom at the 4 position.
1-(2-Bromo-3-fluorophenyl)ethanamine: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
®-1-(2-Bromo-3-chlorophenyl)ethanamine is unique due to its specific stereochemistry and the presence of both bromine and chlorine atoms on the phenyl ring. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C8H9BrClN |
|---|---|
Molekulargewicht |
234.52 g/mol |
IUPAC-Name |
(1R)-1-(2-bromo-3-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
DPMLEWBBBYUVFF-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=C(C(=CC=C1)Cl)Br)N |
Kanonische SMILES |
CC(C1=C(C(=CC=C1)Cl)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


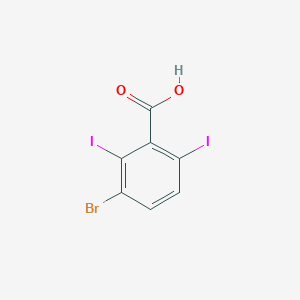
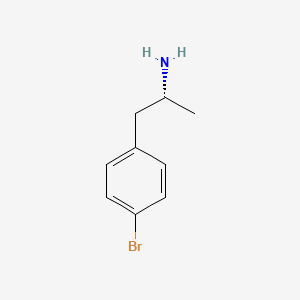



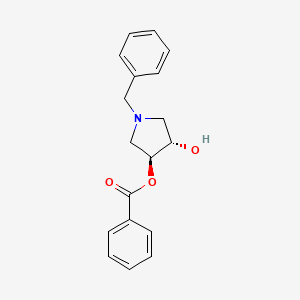
![7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B14027928.png)
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14027930.png)
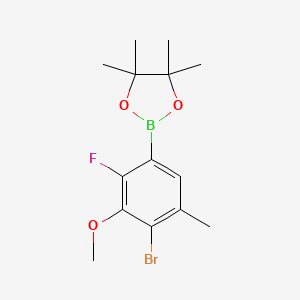
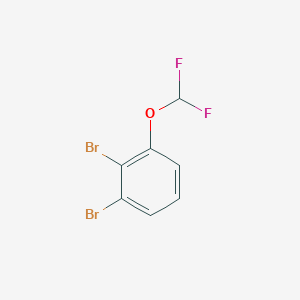
![(6-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14027938.png)
